

PAP-1: Overview and Pharmacological Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pap-1

CAS No.: 870653-45-5

Cat. No.: S543733

Get Quote

PAP-1 (5-(4-phenoxybutoxy)psoralen) is recognized as a potent, selective, and cell-permeant small-molecule inhibitor of the voltage-gated potassium channel Kv1.3 [1] [2]. Its primary therapeutic value lies in its ability to selectively modulate effector memory T (TEM) cells, which are crucial in autoimmune diseases, without broadly suppressing other immune cells [2].

The table below summarizes its core quantitative pharmacological data:

Property	Description / Value
Primary Target	Kv1.3 potassium channel [1]
IC ₅₀	2 nM [1]
Selectivity (vs. Kv1.5)	23-fold [2]
Selectivity (vs. other Kv1.x)	33 to 125-fold [2]
Selectivity (vs. hERG)	> 1000-fold [2]
Mechanism	Binds the slow C-type inactivated state of Kv1.3; putative binding site at interface between channel subunits [1] [2]
Key Limitation	Poor water solubility, which impacts bioavailability and antitumor efficacy [1]

Mechanism of Action and Selectivity

PAP-1 exhibits a state-dependent mechanism, showing preferential binding to the **slow C-type inactivated state** of the Kv1.3 channel, a conformation that occurs during sustained depolarization [2]. This state is associated with a conformational change in the channel's outer vestibule and selectivity filter. While the precise structural details are not fully elucidated, current evidence suggests **PAP-1** binds at the **interface between Kv1.3 subunits** within the channel's inner pore region [1] [2].

Its high selectivity is a key asset. The minimal inhibition of the hERG channel is particularly important for reducing the risk of cardiotoxicity in drug development [2].

Experimental Protocols and Workflows

For researchers investigating **PAP-1** or Kv1.3 function, here are detailed methodologies for key experiments based on the search results.

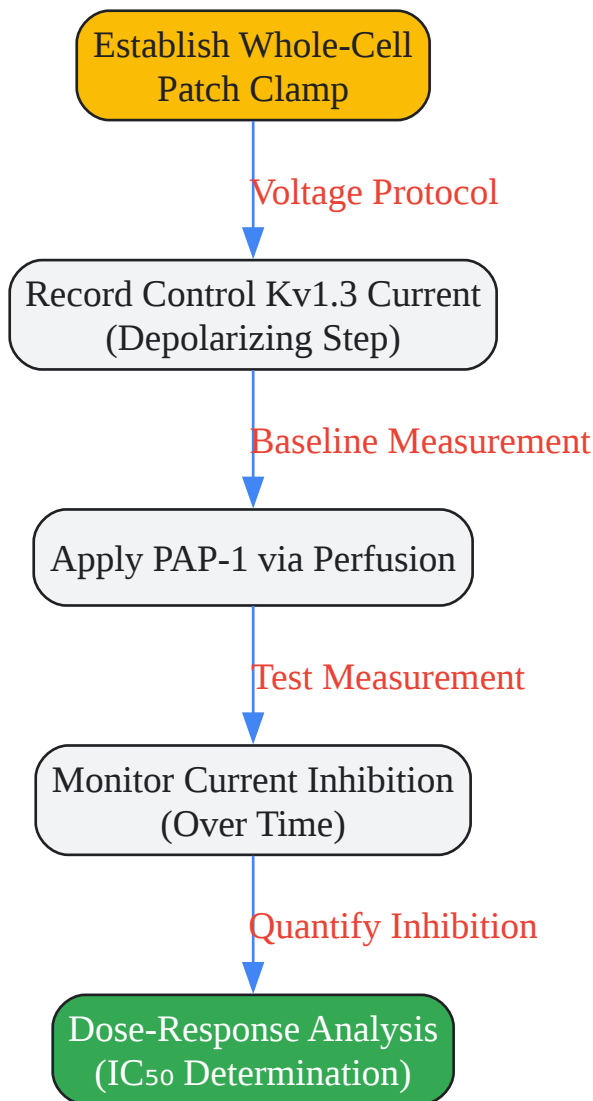
Functional Assessment via Patch-Clamp Electrophysiology

This is the definitive method for confirming the inhibitory activity and potency of **PAP-1** on Kv1.3 channels.

- **Cell Preparation:** Use a cell line expressing Kv1.3 channels, such as Jurkat T-lymphocytes [1] or a recombinant cell line like L929 mouse fibroblasts transfected with hKv1.3 [2].
- **Solution and Compound:**
 - **External Solution:** Typically contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
 - **Internal (Pipette) Solution:** Typically contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2.
 - **PAP-1 Stock:** Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the external solution is low (e.g., <0.1%) to avoid vehicle effects.
- **Procedure:**
 - Establish a whole-cell patch-clamp configuration on a single cell.
 - Hold the cell at a hyperpolarized potential (e.g., -80 mV).
 - Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to activate Kv1.3 channels and record the control potassium current.
 - Perfuse the external solution containing **PAP-1** (e.g., at 10-100 nM) onto the cell.

- Re-apply the same voltage protocol at regular intervals (e.g., every 30 seconds) to monitor the reduction in peak potassium current amplitude.
- Plot the normalized current amplitude against time or compound concentration to determine the IC_{50} value [2]. A successful experiment with a potent inhibitor like **PAP-1** should show a decrease in Kv1.3 peak current amplitude by over 80% [2].

The following diagram illustrates the logical workflow and key measurements for this patch-clamp experiment:



[Click to download full resolution via product page](#)

*Experimental workflow for assessing **PAP-1** activity using patch-clamp electrophysiology.*

Formulation to Overcome Solubility Limitations

To address **PAP-1**'s poor aqueous solubility, researchers have developed a nano drug delivery system using pH-responsive polymeric micelles [1].

- **Materials:**
 - **PAP-1** API (from, e.g., MedChemExpress) [1].
 - mPEG-PAE (poly(β -amino ester)) copolymer, which can be synthesized in-lab [1].
 - Organic solvent (e.g., Dimethylformamide) [1].
- **Procedure:**
 - **Preparation:** Dissolve both **PAP-1** and the mPEG-PAE polymer in a suitable organic solvent.
 - **Self-Assembly:** Slowly add the organic solution into stirring deionized water. The amphiphilic copolymers will self-assemble into micelles, with a hydrophobic core (PAE) encapsulating **PAP-1** and a hydrophilic shell (mPEG).
 - **Dialysis:** Dialyze the resulting micelle solution against water to remove the organic solvent and unencapsulated drug.
 - **Characterization:** Measure particle size (e.g., via dynamic light scattering), zeta potential, drug loading efficiency (reported up to 8.30%), and encapsulation efficiency (reported up to 91.35%) [1].
 - **In vitro Release:** Use a dialysis method to study drug release profiles in buffers at different pH levels (e.g., pH 7.4 vs. pH 6.5) to confirm the pH-responsive release property [1].

Research Applications and Development Directions

The high selectivity of **PAP-1** makes it a valuable tool compound and a promising therapeutic candidate:

- **Cancer Therapy:** Inhibiting mitochondrial Kv1.3 (mitoKv1.3) can induce Bax/Bak-independent apoptosis in cancer cells. **PAP-1**-loaded micelles have shown significant tumor suppression in vivo, overcoming the poor efficacy of free **PAP-1** [1].
- **Autoimmune Diseases:** **PAP-1** is a lead compound for developing immunomodulators that selectively target TEM cells without causing broad immunosuppression [2].
- **Lead Optimization:** The psoralen scaffold of **PAP-1** serves as a starting point for designing novel, potent inhibitors through techniques like scaffold hopping and hybrid analog synthesis [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Reliable high-PAP-1-loaded polymeric micelles for cancer ... [pmc.ncbi.nlm.nih.gov]

2. Design and synthesis of novel small molecules targeting ... [nature.com]

To cite this document: Smolecule. [PAP-1: Overview and Pharmacological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543733#pap-1-structure-and-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com